Cy7.5-COOH

Near-Infrared Imaging Fluorescence Spectroscopy Deep Tissue Imaging

Cy7.5-COOH (CAS 1144107-81-2) is a near-infrared cyanine dye engineered for quantitative in vivo imaging and advanced bioconjugation. Its Ex/Em maxima of 785/810 nm provide a critical 38 nm red-shift over Cy7, enabling deeper tissue penetration and reduced autofluorescence for high-contrast visualization in liver, spleen, and tumor models. The free carboxylic acid allows on-demand EDC/NHS activation, affording precise control over conjugation stoichiometry—a decisive advantage over pre-activated esters. With a high molar extinction coefficient (~223,000 M⁻¹cm⁻¹) and minimal phototoxicity relative to ICG and DiR, this fluorophore is the optimal choice for longitudinal cell tracking, image-guided surgery, and nanocarrier development requiring reproducible, high-fidelity signal.

Molecular Formula C42H44N2O2
Molecular Weight 608.8 g/mol
Cat. No. B12386879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy7.5-COOH
Molecular FormulaC42H44N2O2
Molecular Weight608.8 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
InChIInChI=1S/C42H44N2O2/c1-41(2)36(43(5)34-27-25-30-18-13-15-20-32(30)39(34)41)22-10-7-6-8-11-23-37-42(3,4)40-33-21-16-14-19-31(33)26-28-35(40)44(37)29-17-9-12-24-38(45)46/h6-8,10-11,13-16,18-23,25-28H,9,12,17,24,29H2,1-5H3
InChIKeyZVTRYGHHODCVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy7.5-COOH Near-Infrared Fluorophore Procurement Guide: Technical Specifications and Comparative Performance


Cy7.5-COOH (CAS 1144107-81-2) is a functionalized near-infrared (NIR) cyanine fluorophore, a derivative of the Cy7.5 parent dye, characterized by excitation and emission maxima at 785/810 nm [1]. The molecule incorporates a terminal carboxylic acid group, enabling covalent conjugation to primary amines via carbodiimide chemistry (EDC/NHS activation), a critical feature for bioconjugation to proteins, peptides, and other biomolecules [2]. This compound is engineered for high molar extinction coefficient (approximately 223,000 M−1cm−1) and optimized quantum yield, facilitating deep-tissue imaging with enhanced signal-to-background ratios [3].

Why Generic Cyanine Substitution is Problematic: The Cy7.5-COOH Differentiation


The decision to substitute Cy7.5-COOH with other cyanine derivatives (e.g., Cy7, Cy5.5, or ICG) without rigorous validation introduces significant performance risk, particularly in quantitative and translational applications. While these dyes share a structural core, their photophysical properties (λex/em, extinction coefficient, quantum yield) and in vivo pharmacokinetics (biodistribution, serum protein binding) are not interchangeable [1]. For instance, the longer conjugated system in Cy7.5-COOH results in a substantial spectral red-shift and enhanced tissue penetration depth relative to Cy7 [2], directly impacting deep-tissue signal intensity and resolution. Furthermore, functional group modifications (e.g., free acid vs. activated NHS ester) critically dictate conjugation chemistry and final probe valency, affecting both in vitro and in vivo assay reproducibility [3]. The following evidence-based comparisons establish the quantifiable differentiation necessary for informed procurement and assay design.

Cy7.5-COOH Evidence-Based Differentiation Guide: Quantitative Performance Data


Spectral Red-Shift and Molar Extinction Coefficient: Cy7.5-COOH vs. Cy7 Carboxylic Acid

Cy7.5-COOH exhibits a substantial red-shift in its excitation and emission maxima compared to Cy7 carboxylic acid, directly translating to improved tissue penetration and reduced autofluorescence background. While Cy7 has an excitation maximum at 750 nm and emission maximum at 773 nm, Cy7.5-COOH has an excitation maximum at 788 nm and an emission maximum at 808 nm, representing a +38 nm and +35 nm red-shift, respectively [1]. Furthermore, Cy7.5 possesses a higher molar extinction coefficient (223,000 M−1cm−1) compared to Cy7 (199,000 M−1cm−1), a +12% increase, which contributes to a brighter signal per mole of fluorophore [2].

Near-Infrared Imaging Fluorescence Spectroscopy Deep Tissue Imaging

Quantum Yield Enhancement: Cy7.5-COOH vs. Indocyanine Green (ICG)

A critical performance differentiator for Cy7.5-COOH relative to the clinically approved fluorophore Indocyanine Green (ICG) is its superior fluorescence quantum yield. While Cy7.5-COOH and ICG share similar spectral characteristics (absorbance/emission maxima around 807/822 nm for ICG vs. 788/808 nm for Cy7.5), Cy7.5-COOH exhibits a significantly higher quantum yield, resulting in a brighter fluorescent signal at equivalent concentrations . Specifically, ICG has a reported quantum yield of 0.09, whereas the Cy7.5 parent structure has a quantum yield of 0.28 (reported for Cy7.5 NHS ester), representing a >3-fold increase in photon emission efficiency [1].

Fluorescence Brightness In Vivo Imaging Cyanine Dyes

Tumor Contrast Enhancement In Vivo: Free Cy7.5-COOH vs. Nanoformulated Cy7.5-COOH

In orthotopic breast cancer models, covalent conjugation of Cy7.5-COOH to a hyaluronic acid (HA) nanoparticle (NanoCy7.5100-H) yields a dramatic and quantifiable improvement in in vivo tumor contrast compared to free Cy7.5-COOH. In a study using MDA-MB-231 xenografts, free Cy7.5-COOH provided baseline tumor contrast, whereas NanoCy7.5100-H exhibited a 74-fold greater tumor contrast (p < 0.0001) at 24 hours post-injection [1]. This contrast enhancement was further validated in a syngeneic 4T1 breast cancer model in immunocompetent mice, where NanoCy7.5100-H demonstrated a 14.8-fold greater contrast than Cy7.5-COOH alone (p < 0.0001) [2].

Tumor Imaging Contrast Agent Nanoparticle Delivery

Biodistribution Profile: Cy7.5-COOH Conjugates vs. IRDye 800CW Conjugates

The choice of NIR fluorophore significantly influences the biodistribution profile of bioconjugates. A systematic study comparing hyaluronic acid (HA) conjugates labeled with either Cy7.5-COOH or IRDye 800CW revealed distinct accumulation patterns. Regardless of HA molecular weight, Cy7.5-COOH conjugation consistently directed biodistribution to the liver, spleen, and bowel [1]. In contrast, IRDye 800CW conjugation to lower molecular weight HA (5 kDa and 20 kDa) resulted in low liver and spleen signal while enhancing tumor accumulation up to 14-fold compared to healthy pancreas [2]. This difference is attributed to variations in the dyes' hydrophilicity and serum protein binding affinities, demonstrating that Cy7.5-COOH's inherent properties drive a specific biodistribution phenotype.

Pharmacokinetics Biodistribution In Vivo Imaging

Conjugation Chemistry and Reactivity: Cy7.5-COOH vs. Cy7.5 NHS Ester

The terminal carboxylic acid of Cy7.5-COOH provides versatile, user-controlled conjugation chemistry via EDC/NHS activation, in contrast to the pre-activated, labile Cy7.5 NHS ester. Cy7.5-COOH is a stable free acid that can be stored long-term and activated on-demand with EDC and NHS to form a reactive NHS ester in situ, enabling covalent attachment to primary amines on proteins, peptides, or other amine-containing molecules [1]. The pre-activated Cy7.5 NHS ester, while offering convenience, is moisture-sensitive and undergoes hydrolysis over time, potentially reducing labeling efficiency if not used immediately after reconstitution [2]. This distinction is crucial for experimental planning and reagent shelf-life management.

Bioconjugation Fluorescent Labeling EDC/NHS Chemistry

Single Oxygen Generation and Phototoxicity: Cy7.5-COOH vs. ICG and DiR

For live-cell imaging applications requiring minimal phototoxicity, Cy7.5-COOH (and its amine derivative) demonstrates significantly lower singlet oxygen (SO) generation compared to Indocyanine Green (ICG) and the lipophilic tracer DiR. Under 730 nm LED illumination (80 mW/cm² for 10 min), Cy7.5-amine produced substantially less SO than ICG, which generated more SO [1]. Furthermore, DiR produced 10-20-fold more reactive oxygen species (ROS) than Cy7.5-amine, yet DiR did not cause cell permeabilization, indicating that Cy7.5-amine's cell permeabilization effect is not ROS-mediated but rather due to a membrane-jamming mechanism [2]. This positions Cy7.5-based probes as a lower phototoxicity alternative for prolonged live-cell imaging compared to other NIR dyes.

Phototoxicity Cell Viability Singlet Oxygen

Cy7.5-COOH Optimized Research Applications: Evidence-Based Use Cases


Deep-Tissue In Vivo Imaging and Biodistribution Studies

Cy7.5-COOH is ideally suited for non-invasive, whole-body fluorescence imaging in small animal models, particularly for tracking biomolecule distribution or tumor accumulation. Its spectral red-shift relative to Cy7 (+38 nm excitation, +35 nm emission) provides enhanced tissue penetration depth and reduced autofluorescence background, enabling clearer visualization of deep-seated targets [1]. This makes it a preferred choice for studies requiring high signal fidelity in organs such as liver, spleen, and gastrointestinal tract, where Cy7.5 conjugates naturally accumulate [2].

Development of Targeted Nanoparticle and Antibody-Drug Conjugates

The stable carboxylic acid handle on Cy7.5-COOH enables robust, on-demand covalent conjugation to targeting ligands (e.g., antibodies, peptides) and polymeric delivery vehicles (e.g., hyaluronic acid) via standard EDC/NHS chemistry [1]. This is exemplified by the development of NanoCy7.5, where conjugation of Cy7.5-COOH to HA nanoparticles resulted in a remarkable 74-fold improvement in tumor contrast compared to free dye in orthotopic breast cancer models [2]. This application scenario is critical for researchers engineering theranostic agents and advanced drug delivery systems requiring quantitative, high-contrast imaging readouts.

Fluorescence-Guided Surgery and Intraoperative Margin Assessment

For translational research in surgical oncology, Cy7.5-COOH-based probes offer a compelling advantage for real-time, intraoperative imaging to delineate tumor margins and identify residual disease. Studies in prostate cancer xenograft models have shown that Cy7.5-COOH nanoformulations significantly improve tumor signal-to-noise ratio (up to 6.6-fold with 10 kDa HA) compared to free dye, enabling clear identification of tumor boundaries during image-guided surgery [1]. This evidence supports its use in preclinical studies aimed at reducing positive surgical margins and improving patient outcomes through enhanced tumor visualization.

Live-Cell and Low-Phototoxicity Imaging Assays

For applications demanding minimal perturbation of living systems, such as long-term cell tracking or delicate in vivo imaging, Cy7.5-COOH's relatively low singlet oxygen and ROS generation profile is a key advantage. Compared to other NIR dyes like ICG and DiR, Cy7.5-amine produces significantly less phototoxic byproducts under illumination (DiR generates 10-20x more ROS), thereby preserving cell viability and maintaining physiological relevance [1]. This makes Cy7.5-COOH a preferred fluorophore for longitudinal studies and sensitive biological assays where photodamage is a confounding factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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